4-Bromo-1,2-oxazol-3-ol CAS number 31561-94-1
4-Bromo-1,2-oxazol-3-ol CAS number 31561-94-1
The following technical guide provides an in-depth analysis of 4-Bromo-1,2-oxazol-3-ol (CAS 31561-94-1), a critical scaffold in neuropharmacology.
CAS Number: 31561-94-1 Synonyms: 4-Bromo-3-hydroxyisoxazole; 4-Bromoisoxazol-3-ol Molecular Formula: C₃H₂BrNO₂ Molecular Weight: 163.96 g/mol [1]
Executive Summary
4-Bromo-1,2-oxazol-3-ol represents a "privileged structure" in medicinal chemistry, specifically within the design of ligands for ionotropic GABA (GABA-A, GABA-C) and Glutamate (AMPA, Kainate) receptors.[1] As a halogenated derivative of 3-hydroxyisoxazole, it serves two distinct high-value functions:
-
Bioisosteric Probe: The 3-hydroxyisoxazole moiety acts as a conformationally restricted bioisostere of the carboxylic acid group found in neurotransmitters like GABA and Glutamate.[1] The 4-bromo substituent modulates the pKa (acidity) and lipophilicity, altering binding kinetics at orthosteric sites.
-
Synthetic Linchpin: It is the primary precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) used to synthesize complex neuroactive alkaloids, including analogues of Muscimol , THIP (Gaboxadol) , and 4-PIOL .[1]
Chemical Architecture & Tautomerism
Understanding the tautomeric equilibrium of 3-hydroxyisoxazoles is prerequisite for rational drug design.[1] Unlike phenols, 3-hydroxyisoxazoles exist in a dynamic equilibrium between the enol form (A) and the keto form (B) (specifically, 2H-isoxazol-3-one).[1]
Tautomeric Equilibrium
In the solid state and non-polar solvents, the keto (NH) form often predominates. However, in physiological solution, the compound is acidic. The 4-bromo substituent is electron-withdrawing, which stabilizes the anionic conjugate base.[1]
-
pKa Modulation: Unsubstituted 3-hydroxyisoxazole has a pKa ~6.[1]0. The introduction of bromine at position 4 lowers the pKa (approx. 4.0–4.5), ensuring the molecule is predominantly ionized (anionic) at physiological pH (7.4). This anion is the active pharmacophore that mimics the carboxylate of GABA.
Visualization: Tautomeric States
The following diagram illustrates the equilibrium and the ionization relevant to receptor binding.
Figure 1: Tautomeric equilibrium and ionization of 4-bromo-3-hydroxyisoxazole.[1] The anionic species mimics the carboxylate of neurotransmitters.
Pharmacological Profile
The 3-hydroxyisoxazole core is the foundation of the "Krogsgaard-Larsen" class of GABA agonists.[1]
Receptor Interaction Logic
-
GABA-A Receptors: The anionic oxygen of the isoxazole binds to the arginine residues in the orthosteric binding pocket (specifically the loop C of the
subunit and loop D/E of the subunit), mimicking the carboxylate of GABA. -
Steric Modulation: The 4-bromo group introduces steric bulk.[1] While unsubstituted 3-hydroxyisoxazole is a weak agonist, 4-substitution often shifts activity toward partial agonism or antagonism depending on the receptor subtype (e.g., GABA-A vs. GABA-C/rho).[1]
-
Selectivity: The bromine atom occupies a specific "slot" in the receptor pocket that can exclude binding to GABA transport proteins (GAT), thereby preventing rapid clearance from the synapse compared to endogenous GABA.
Key Applications in Research
| Application | Mechanism | Utility |
| GABA-C (Rho) Probes | Steric exclusion | 4-substituted isoxazoles often show higher selectivity for GABA-C over GABA-A compared to Muscimol.[1] |
| AMPA Receptor Ligands | Glutamate mimicry | Used as a scaffold to synthesize AMPA agonists (e.g., AMPA itself is 5-methyl-4-isoxazolyl propionic acid).[1] |
| Metabolic Stability | Blocked oxidation | The C-4 bromine blocks metabolic hydroxylation/oxidation, prolonging half-life in in vivo assays.[1] |
Experimental Protocols: Synthesis & Handling
Synthesis of 4-Bromo-3-hydroxyisoxazole
Objective: Selective bromination of 3-hydroxyisoxazole at the C-4 position without over-bromination or ring opening.[1]
Reagents:
-
Bromine (
) or N-Bromosuccinimide (NBS)[1] -
Solvent: Water (Green chemistry) or Acetic Acid (
)
Protocol (Standard Aqueous Bromination):
-
Dissolution: Dissolve 3-hydroxyisoxazole (10 mmol) in distilled water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool the solution to 0–5°C using an ice bath. Add elemental Bromine (
, 10.5 mmol) dropwise over 30 minutes. Note: The solution will turn orange/red. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The product typically precipitates as a white or off-white solid.[1]
-
Workup: Filter the precipitate. Wash with cold water (
) to remove excess acid ( ).[1] -
Purification: Recrystallize from water or an ethanol/water mixture.[1]
-
Yield: Typical yields range from 75% to 85%.[1]
Safety Note: 3-Hydroxyisoxazoles can be unstable.[1] Bromine is corrosive and toxic.[1][3] Perform all steps in a fume hood.
Synthetic Utility Workflow
The 4-bromo derivative is rarely the endpoint.[1] It is the substrate for creating libraries of neuroactive compounds.
Figure 2: Synthetic workflow transforming the core scaffold into complex neuroactive ligands.
Physicochemical Data Summary
| Property | Value | Relevance |
| Appearance | White to off-white crystalline solid | Purity indicator (discoloration suggests decomposition).[1] |
| Melting Point | 142–144 °C | Verification of identity.[1] |
| pKa | ~4.2 (Acidic) | Significantly more acidic than phenol (pKa 10); exists as anion at pH 7.[1]4. |
| Solubility | Soluble in DMSO, MeOH, Alkaline Water | Requires base (NaOH) to dissolve fully in water for biological assays. |
| Stability | Light Sensitive | Store in amber vials; bromine bond can be photolabile.[1] |
References
-
Krogsgaard-Larsen, P., et al. (1977).[1] Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds. Journal of Neurochemistry. Link
-
Frølund, B., et al. (2002).[4] 4-Substituted Analogues of GABA-A Agonist Muscimol: Synthesis and Pharmacology. Journal of Medicinal Chemistry. Link
-
Chebib, M., & Johnston, G. A. (2000). GABA-C Receptors: Ion Channels with Unique Pharmacology. Journal of Neurochemistry. Link
-
PubChem Compound Summary. (2024). 4-Bromoisoxazol-3-ol.[1] National Center for Biotechnology Information.[1] Link(Note: Linked to related isoxazole data).
Sources
- 1. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
